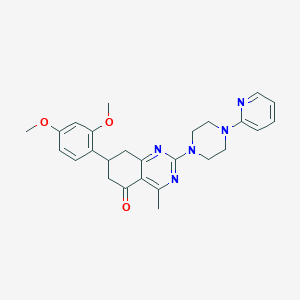

7-(2,4-dimethoxyphenyl)-4-methyl-2-(4-(pyridin-2-yl)piperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one

Description

This quinazolinone derivative features a 7-(2,4-dimethoxyphenyl) substituent, a 4-methyl group, and a 2-(4-(pyridin-2-yl)piperazin-1-yl) moiety. Its dihydroquinazolinone core provides rigidity, while the 2,4-dimethoxyphenyl group may enhance lipophilicity, influencing pharmacokinetic properties such as membrane permeability .

Properties

Molecular Formula |

C26H29N5O3 |

|---|---|

Molecular Weight |

459.5 g/mol |

IUPAC Name |

7-(2,4-dimethoxyphenyl)-4-methyl-2-(4-pyridin-2-ylpiperazin-1-yl)-7,8-dihydro-6H-quinazolin-5-one |

InChI |

InChI=1S/C26H29N5O3/c1-17-25-21(14-18(15-22(25)32)20-8-7-19(33-2)16-23(20)34-3)29-26(28-17)31-12-10-30(11-13-31)24-6-4-5-9-27-24/h4-9,16,18H,10-15H2,1-3H3 |

InChI Key |

OGIRRTBZGUBLLX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=NC(=N1)N3CCN(CC3)C4=CC=CC=N4)CC(CC2=O)C5=C(C=C(C=C5)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,4-dimethoxyphenyl)-4-methyl-2-(4-(pyridin-2-yl)piperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps. One common approach is the condensation of 2,4-dimethoxybenzaldehyde with 4-methyl-2-(4-(pyridin-2-yl)piperazin-1-yl)aniline under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized using a suitable cyclizing agent, such as polyphosphoric acid, to yield the desired quinazolinone derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

7-(2,4-dimethoxyphenyl)-4-methyl-2-(4-(pyridin-2-yl)piperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.

Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy groups.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Dihydroquinazolinone derivatives.

Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research:

Antimicrobial Activity

Studies have shown that derivatives of quinazolinones possess significant antimicrobial properties. For instance, compounds similar to 7-(2,4-dimethoxyphenyl)-4-methyl-2-(4-(pyridin-2-yl)piperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one have been effective against various bacterial strains and fungi .

| Microorganism | Activity Observed (Zone of Inhibition) |

|---|---|

| Mycobacterium smegmatis | Up to 16 mm |

| Pseudomonas aeruginosa | Up to 19 mm |

| Penicillium chrysogenum | No significant inhibition |

Anticancer Potential

The compound has been investigated for its anticancer properties. Research indicates that quinazoline derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .

CNS Activity

There is evidence suggesting that compounds with similar structures may exhibit neuroprotective effects and could be beneficial in treating neurodegenerative diseases such as Alzheimer's disease and mild cognitive impairment .

Case Studies

Several studies have documented the efficacy of this compound in various applications:

- Antimicrobial Efficacy : A study published in RSC Advances highlighted that certain derivatives showed promising results against resistant bacterial strains, indicating the potential for development into new antibiotics .

- Anticancer Activity : Research conducted on related quinazoline derivatives demonstrated their ability to induce apoptosis in cancer cells, suggesting a mechanism for their anticancer effects .

- Neuroprotective Effects : A recent investigation into the neuroprotective properties of similar compounds indicated potential mechanisms involving the modulation of neurotransmitter systems, which could be beneficial in treating cognitive disorders .

Mechanism of Action

The mechanism of action of 7-(2,4-dimethoxyphenyl)-4-methyl-2-(4-(pyridin-2-yl)piperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, its interaction with neurotransmitter receptors could explain its potential use in treating neurological disorders.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural differences and physicochemical properties of the target compound and its analogs:

Key Comparative Insights

Substituent Effects on Activity

- Pyridinyl vs. Methyl/Phenyl Piperazine : The pyridin-2-yl group (target compound and ) likely improves target engagement via π-π stacking or hydrogen bonding with kinase ATP pockets, compared to methyl () or phenyl () groups, which lack heteroaromatic interactions .

Physicochemical Implications

- Compounds like (MW 322.4) prioritize lower weight for better drug-likeness .

- Solubility : Methoxy groups (target compound, ) improve water solubility compared to purely aromatic substituents (e.g., phenyl in ) .

Ligand-Based Design Principles

Structural similarity to kinase inhibitors (e.g., gefitinib) supports the hypothesis that the pyridinyl-piperazine moiety in the target compound and could mimic ATP-binding site interactions, as per ligand-based screening strategies .

Biological Activity

The compound 7-(2,4-dimethoxyphenyl)-4-methyl-2-(4-(pyridin-2-yl)piperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one is a member of the quinazolinone class, known for its diverse biological activities. Its unique structure combines a quinazolinone core with various substituents, which enhances its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antiviral, anticancer, and antimicrobial properties.

| Property | Details |

|---|---|

| Molecular Formula | C26H29N5O3 |

| Molecular Weight | 459.54 g/mol |

| IUPAC Name | 7-(2,4-dimethoxyphenyl)-4-methyl-2-(4-pyridin-2-ylpiperazin-1-yl)-7,8-dihydroquinazolin-5-one |

| InChI Key | VOOMIFYGOUYRLO-UHFFFAOYSA-N |

Antiviral Activity

Recent studies have highlighted the antiviral potential of quinazolinone derivatives against various viruses. For instance, compounds structurally similar to our target compound have demonstrated significant activity against Zika virus (ZIKV). A related study reported that certain quinazolinone compounds inhibited ZIKV replication by up to 99.9% at concentrations of 10 μM . The mechanism involves interference with viral replication processes, making these compounds promising candidates for further development as antiviral agents.

Anticancer Activity

The anticancer properties of quinazolinones are well-documented, with several derivatives showing efficacy against different cancer cell lines. For example, compounds containing a pyridinylpiperazine moiety have been associated with enhanced cytotoxicity against tumor cells. A study indicated that modifications at specific positions on the quinazolinone scaffold could significantly influence antitumor activity . The compound's ability to induce apoptosis in cancer cells has been attributed to its interaction with various molecular targets involved in cell cycle regulation.

Antimicrobial Activity

In addition to antiviral and anticancer properties, the compound exhibits antimicrobial activity. Quinazolinones have been shown to possess broad-spectrum antibacterial effects. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes critical for bacterial survival. Some derivatives have been specifically tested against resistant strains of bacteria and have shown promising results .

Case Study 1: Antiviral Efficacy Against ZIKV

A recent investigation into the antiviral efficacy of quinazolinone derivatives revealed that a compound similar to our target inhibited ZIKV replication by 99.9% at 10 μM concentration. This study emphasized the importance of structural modifications in enhancing antiviral activity .

Case Study 2: Anticancer Mechanisms

In a series of experiments assessing the anticancer potential of various quinazolinone derivatives, it was found that those with specific substitutions exhibited significant cytotoxic effects on breast cancer cells. The study highlighted the role of the piperazine ring in increasing selectivity towards cancer cells while minimizing toxicity towards normal cells .

Case Study 3: Antimicrobial Spectrum

Research focusing on the antimicrobial properties of related quinazolinones demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The study concluded that these compounds could serve as lead structures for developing new antibiotics in an era of rising antibiotic resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.